Eflornithine hydrochloride hydrate

Enantioselective pharmacology Ornithine decarboxylase inhibition Polyamine biosynthesis

Eflornithine hydrochloride hydrate (CAS 96020-91-6) is the hydrated HCl salt of DFMO, providing 47 mg/mL aqueous solubility for direct dissolution in culture medium or buffer without DMSO — a critical advantage over the poorly soluble free base. As a racemic ODC suicide inhibitor, it delivers benchmark T. b. brucei potency (IC₅₀ ~22 μM) and a 41-fold resistance window essential for combination therapy screening and enantiomer comparison studies. The lyophilized solid is stable 36 months at -20°C, supporting multi-year antiparasitic, oncology, and PK/PD research programs.

Molecular Formula C6H15ClF2N2O3
Molecular Weight 236.64 g/mol
CAS No. 96020-91-6
Cat. No. B000181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEflornithine hydrochloride hydrate
CAS96020-91-6
Synonymsalpha Difluoromethyl Ornithine
alpha Difluoromethylornithine
alpha-Difluoromethyl Ornithine
alpha-Difluoromethylornithine
Difluoromethylornithine
DL alpha Difluoromethylornithine
DL-alpha-Difluoromethylornithine
Eflornithine
Eflornithine Hydrochloride
Eflornithine Monohydrochloride, Monohydrate
MDL 71,782 A
MDL-71,782 A
MDL71,782 A
Ornidyl
Ornithine, alpha-Difluoromethyl
RMI 71782
Vaniqa
Molecular FormulaC6H15ClF2N2O3
Molecular Weight236.64 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN.O.Cl
InChIInChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2
InChIKeyFJPAMFNRCFEGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Eflornithine Hydrochloride Hydrate (CAS 96020-91-6): Procurement-Relevant Physicochemical and Regulatory Profile


Eflornithine hydrochloride hydrate (CAS 96020-91-6), also known as DL-α-difluoromethylornithine hydrochloride monohydrate (DFMO·HCl·H₂O), is the hydrated hydrochloride salt form of eflornithine, an irreversible suicide inhibitor of ornithine decarboxylase (ODC) [1]. The compound exists as a racemic mixture of D- and L-enantiomers with molecular formula C₆H₁₂F₂N₂O₂·HCl·H₂O and molecular weight 236.64 g/mol . As a hydrated salt, it exhibits markedly different solubility properties compared to the free base, with high aqueous solubility (47 mg/mL in water at 25°C) but negligible solubility in DMSO or ethanol (<1 mg/mL), a critical consideration for experimental design and formulation development [2]. The compound is stored lyophilized at -20°C with demonstrated stability of up to 36 months in solid form, while aqueous solutions should be stored at -20°C and used within 1-3 months to prevent potency loss [2].

Why Eflornithine Hydrochloride Hydrate (CAS 96020-91-6) Cannot Be Substituted with Free Base or Alternative ODC Inhibitors


Eflornithine hydrochloride hydrate (CAS 96020-91-6) possesses distinct physicochemical and pharmacological properties that preclude simple substitution with either the free base form or structurally related ODC inhibitors. The hydrochloride hydrate salt form confers aqueous solubility of 47 mg/mL, whereas the free base exhibits substantially lower aqueous solubility, directly impacting in vitro assay reproducibility and in vivo formulation feasibility . Furthermore, the L-enantiomer of eflornithine displays up to 20-fold higher affinity for ODC compared to the D-enantiomer, meaning that procurement of racemic material versus enantiopure L-eflornithine (CAS 69955-42-6) fundamentally alters experimental potency and dose-response relationships . Alternative ODC inhibitors such as α-difluoromethylarginine (DFMA) exhibit different enzyme selectivity profiles, with DFMA primarily targeting arginine decarboxylase (ADC) rather than ODC, and demonstrating in vivo conversion to DFMO only in tissues with high arginase activity [1]. Consequently, direct interchange of these compounds without accounting for enantiomeric composition, salt form, or target enzyme specificity introduces uncontrolled variability in both research and industrial applications.

Quantitative Differentiation Evidence for Eflornithine Hydrochloride Hydrate (CAS 96020-91-6) Against Comparators


L-Enantiomer Displays 20-Fold Higher ODC Affinity Than D-Enantiomer in Racemic Eflornithine Hydrochloride Hydrate

Racemic eflornithine hydrochloride hydrate (CAS 96020-91-6) contains equal proportions of D- and L-enantiomers, which exhibit markedly different potencies against the target enzyme ornithine decarboxylase (ODC). The L-enantiomer (L-eflornithine, CAS 69955-42-6) demonstrates up to 20-fold higher affinity for ODC compared to the D-enantiomer, with a KD of 1.3±0.3 μM and Kinact of 0.15±0.03 min⁻¹ for L-eflornithine . This stereoselectivity has direct translational implications: a 2025 pharmacokinetic modeling study integrating enantiospecific clinical data demonstrated that L-eflornithine exhibits greater in vitro antitrypanosomal potency than D-eflornithine, and oral L-eflornithine monotherapy at 750 mg/kg/day administered four to twelve times daily would be required to achieve efficacious cerebrospinal fluid exposures [1]. The plasma concentrations of L-eflornithine in late-stage HAT patients were on average 52% (95% CI, 51-54%) of D-enantiomer concentrations following oral racemic eflornithine administration, indicating differential enantiomer pharmacokinetics [2].

Enantioselective pharmacology Ornithine decarboxylase inhibition Polyamine biosynthesis Chiral resolution

Eflornithine Demonstrates Superior Clinical Safety Profile with 65% Lower Mortality Than Melarsoprol in Late-Stage HAT

In a comparative clinical study of late-stage Gambian trypanosomiasis (Human African Trypanosomiasis, HAT) conducted in the Republic of the Congo between April 2001 and April 2005, eflornithine demonstrated significantly superior safety and efficacy outcomes compared to melarsoprol, the historical first-line arsenical therapy. Among 288 patients treated with eflornithine, mortality during treatment was 1.7% (5/288), compared with 4.8% (15/311) for standard melarsoprol and 6.5% (4/62) for short-course melarsoprol [1]. Multivariate analysis confirmed standard melarsoprol as a significant risk factor for death (odds ratio [OR] = 2.87; 95% CI = 1.03-8.00) and relapse (hazard ratio [HR] = 2.47; 95% CI = 1.22-5.03) when compared with eflornithine; short-course melarsoprol showed even higher risk for death (OR = 3.90; 95% CI = 1.02-14.98) and relapse (HR = 6.65; 95% CI = 2.61-16.94) [1]. The cumulated relapse incidence at one year was 8.1% (11/136) for eflornithine versus 14% (36/258) for standard melarsoprol [1]. This clinical superiority is further supported by data from nine Médecins Sans Frontières treatment programs across Angola, Republic of Congo, Sudan, and Uganda, where 12-month survival exceeded 90% for eflornithine-treated patients while remaining below 90% for melarsoprol in most sites [2].

Human African Trypanosomiasis Clinical comparative effectiveness Drug safety Neglected tropical diseases

Eflornithine Hydrochloride Hydrate Exhibits 4,783-Fold Lower Potency Than Suramin Against Wildtype T. brucei but Preserves Cross-Resistance Profile

In vitro antitrypanosomal activity profiling against wildtype Trypanosoma brucei brucei bloodstream forms reveals substantial potency differences among clinically used trypanocides. Eflornithine exhibits an IC₅₀ of 22,000±3,000 nM against wildtype parasites, compared with suramin at 4.6±0.7 nM, representing a 4,783-fold difference in potency [1]. However, eflornithine demonstrates a distinct resistance profile: when resistant cell lines were selected by continuous eflornithine exposure, the IC₅₀ increased 41.46-fold to 906,000±192,000 nM, whereas cross-resistance to suramin, melarsen oxide, cymelarsan, nifurtimox, and pentamidine was minimal (resistance ratios ranging from 0.27 to 1.09) [1]. This indicates that eflornithine resistance does not confer significant cross-resistance to other major trypanocides. In a separate study evaluating ten stocks and one clone of T. b. brucei, eflornithine IC₅₀ values ranged from 81–691 μM, demonstrating substantial inter-strain variability in susceptibility [2].

Antitrypanosomal drug screening Drug resistance In vitro parasitology Selectivity index

Eflornithine Hydrochloride Hydrate Displays Distinct Solubility Profile: High Aqueous Solubility (47 mg/mL) with DMSO Insolubility

Eflornithine hydrochloride hydrate (CAS 96020-91-6) exhibits a highly distinctive solubility profile compared to the free base form (CAS 70050-56-5) and other ODC inhibitors. The hydrochloride hydrate salt achieves aqueous solubility of 47 mg/mL (198.61 mM) in water at 25°C, enabling preparation of concentrated stock solutions in aqueous buffers without organic co-solvents . In contrast, solubility in DMSO is <1 mg/mL (insoluble), and the compound is also insoluble in ethanol . This solubility pattern contrasts sharply with many small-molecule inhibitors that require DMSO for dissolution. For long-term storage, the lyophilized solid remains stable for 36 months at -20°C when kept desiccated; aqueous solutions stored at -20°C should be used within 1-3 months to prevent potency loss [1]. The compound is heat-sensitive and requires refrigerated storage at 0-10°C [1].

Compound solubility Formulation development In vitro assay design Physicochemical characterization

Oral Bioavailability Limited to 54-58% with CSF Penetration Showing Age-Dependent Variability

Eflornithine hydrochloride hydrate exhibits limited oral bioavailability that constrains its use in certain experimental and therapeutic contexts. In healthy human volunteers, single oral doses of 10 mg/kg yielded bioavailability of approximately 54-58%, with a mean elimination half-life of 199±6 minutes (approximately 3.3 hours) following both intravenous and oral administration [1]. The compound demonstrates linear, dose-proportional pharmacokinetics with mean total body clearance of 1.20±0.06 mL·min⁻¹·kg⁻¹ and apparent volume of distribution of 0.337±0.031 L/kg [1]. Importantly, blood-brain barrier penetration is poor under normal conditions, necessitating intensive dosing regimens (400 mg/kg/day intravenously every 6 hours for 14 days as monotherapy) to achieve therapeutic CNS concentrations [2]. Cerebrospinal fluid (CSF) penetration exhibits age-dependent variability: in adult patients receiving DFMO as initial therapy, the mean CSF/serum ratio reached 0.91 after 14 days of treatment, whereas in children under 12 years, this ratio was significantly lower at 0.41 (P<0.005) [3]. The three patients who failed DFMO treatment in this study had CSF trough concentrations around or below 50 nmol/mL [3]. In rats, baseline oral bioavailability was 38%, which could be increased to 54% with co-administration of the E-cadherin peptide HAV6 [2].

Pharmacokinetics Blood-brain barrier penetration Oral bioavailability Cerebrospinal fluid distribution

Validated RP-HPLC and UPLC-MS/MS Methods Enable Precise Quantification of Eflornithine Hydrochloride Hydrate in Biological Matrices

Robust analytical methods have been validated for quantification of eflornithine hydrochloride hydrate in various biological matrices, enabling reproducible pharmacokinetic and tissue distribution studies. A simple, sensitive, rapid, precise, and accurate reversed-phase HPLC (RP-HPLC) method has been developed and validated for quantification of eflornithine hydrochloride in commercial formulations, meeting ICH guidelines for specificity, linearity, accuracy, precision, and robustness [1]. For tissue-level analysis, an ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)-based assay utilizing pre-column derivatization was developed and successfully applied to determine eflornithine distribution across different regions of rat brain in an in situ perfusion study, with validated sensitivity and selectivity [2]. For enantiomer-specific quantification in clinical settings, chiral separation methods enable determination of D- and L-eflornithine concentrations independently in plasma, with L-eflornithine concentrations averaging 52% of D-enantiomer concentrations in late-stage HAT patients [3].

Bioanalytical method validation Pharmacokinetic studies Quality control Tissue distribution

Optimal Research and Industrial Application Scenarios for Eflornithine Hydrochloride Hydrate (CAS 96020-91-6)


In Vitro Antitrypanosomal Screening and Resistance Mechanism Studies

Eflornithine hydrochloride hydrate (CAS 96020-91-6) is optimally applied as a reference ODC inhibitor in T. brucei culture systems for antiparasitic drug screening and resistance mechanism elucidation. Its wildtype IC₅₀ of 22,000±3,000 nM (22 μM) against T. b. brucei provides a benchmark for evaluating novel trypanocides [1]. The compound's unique resistance profile—showing 41.46-fold reduced potency in resistant strains with minimal cross-resistance to suramin, melarsen oxide, and pentamidine (resistance ratios 0.27-1.09)—makes it particularly valuable for combination therapy studies and investigations into polyamine metabolism-targeting strategies [1]. Due to its DMSO insolubility and high aqueous solubility (47 mg/mL in water), direct dissolution in culture medium or aqueous buffers is required, with stock solutions prepared in water rather than DMSO .

Enantioselective Pharmacology and Chiral ODC Inhibition Studies

For research requiring precise characterization of enantiomer-specific ODC inhibition, eflornithine hydrochloride hydrate (CAS 96020-91-6) serves as the racemic starting material for comparative studies against enantiopure L-eflornithine (CAS 69955-42-6). The 20-fold difference in ODC affinity between L- and D-enantiomers necessitates careful dose selection and data interpretation when using racemic material . The 2025 pharmacokinetic modeling framework predicting L-eflornithine CNS exposure from racemic administration provides a validated approach for translating in vitro potency data to in vivo dose projections, with target attainment thresholds defined as 5.5× IC₅₀ (30.3 μM) for monotherapy and 12 μM for nifurtimox combination [2]. Validated chiral HPLC methods enable independent quantification of enantiomer concentrations in plasma samples [3].

Clinical Sample Analysis and Therapeutic Drug Monitoring in HAT Studies

Eflornithine hydrochloride hydrate (CAS 96020-91-6) is the reference standard for therapeutic drug monitoring and pharmacokinetic studies in human African trypanosomiasis (HAT) research. Validated RP-HPLC and UPLC-MS/MS methods enable precise quantification in serum, plasma, urine, and cerebrospinal fluid [4][5]. Clinical evidence demonstrates that CSF trough concentrations around or below 50 nmol/mL are associated with treatment failure, establishing a minimum effective concentration threshold for therapeutic monitoring [6]. The age-dependent CSF penetration (CSF/serum ratio 0.91 in adults vs 0.41 in children under 12) requires age-stratified analytical approaches and dose adjustment considerations [6].

Aqueous Formulation Development for In Vivo Administration

Eflornithine hydrochloride hydrate (CAS 96020-91-6) is uniquely suited for aqueous-based formulation development due to its high water solubility (47 mg/mL, 198.61 mM) and DMSO insolubility, which eliminates concerns about organic solvent toxicity in in vivo studies . For oral administration in rodent models, homogeneous suspensions of ≥5 mg/mL can be prepared in CMC-Na solution . The compound's limited oral bioavailability (38-58%) and poor blood-brain barrier penetration should inform dose selection; co-administration strategies such as the E-cadherin peptide HAV6 can increase oral bioavailability from 38% to 54% and brain concentrations by up to 83% in rat models [7]. The lyophilized solid remains stable for 36 months at -20°C, supporting long-term procurement and storage for multi-year research programs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eflornithine hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.